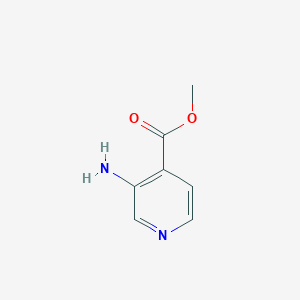

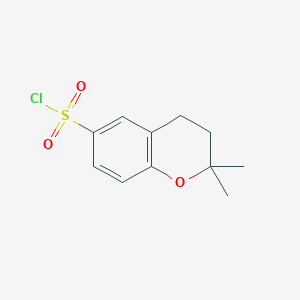

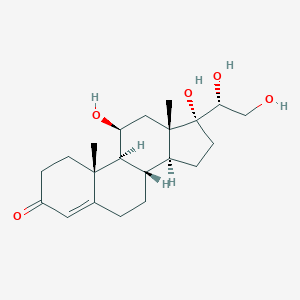

![molecular formula C12H15NO2 B145578 Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester CAS No. 37662-05-8](/img/structure/B145578.png)

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester

Übersicht

Beschreibung

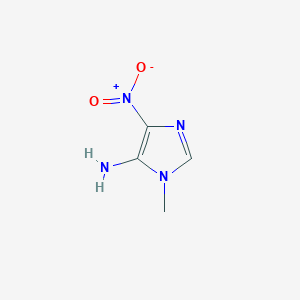

The compound , Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester, is a chemical that belongs to the class of imino esters. These compounds are characterized by the presence of an imino group (a nitrogen atom double-bonded to a carbon atom) attached to an acetic acid ester moiety. While the specific compound is not directly mentioned in the provided papers, the general class of compounds and their reactions can be inferred from the related research.

Synthesis Analysis

The synthesis of related imino esters can be complex, involving multiple steps and reagents. For example, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved through the reaction of tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate . This synthesis route indicates that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials to introduce the 1-phenylethyl group.

Molecular Structure Analysis

The molecular structure of imino esters is significant because it influences their reactivity and the types of reactions they can undergo. The presence of the imino group adjacent to an ester function can lead to unique chemical behavior, such as the formation of cyclic intermediates in certain reactions . Understanding the molecular structure is crucial for predicting the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Imino esters are versatile in chemical reactions. They can serve as substitutes in allylation reactions, as seen with the N-tert-butylsulfonyl imino ester . Additionally, the kinetics of reactions involving imino esters, such as the acetic acid-catalyzed ring-opening reaction of oxazolinones with amino acid ethyl esters, can be influenced by the nature of the substituents on the esters, indicating a polar effect on the reaction rate . These findings suggest that the compound may also participate in similar reactions, with its reactivity influenced by the specific substituents present in its structure.

Physical and Chemical Properties Analysis

The physical properties such as boiling points and solubility in organic solvents are important for handling and purification of imino esters . For instance, alkyl 2-azidoacetates, which are structurally related to the compound , have boiling points that vary depending on the alkyl group and are soluble in most organic solvents . These properties are essential for the practical use of the compound, including storage and precautions for safe handling.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of ethyl esters of acetic acids and their chemical properties, including hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation, have been extensively studied. Some of these compounds demonstrate various biological activities like fungicidal, antimicrobial, antiarrhythmic, and effects on brain rhythmogenesis (Anisimova et al., 2011). Similar compounds were also synthesized, displaying chemical properties like hydrolysis, decarboxylation, and hydrazinolysis, with a noted biological activity (Anisimova et al., 2011).

Biocatalysis and Flavor Industry

- The compound has been involved in the biocatalysis process for the production of natural flavors. For instance, the continuous synthesis of 2-Phenylethyl acetate in a solvent-free system using a packed bed bioreactor was studied, showing significant conversion rates (Huang et al., 2020). Additionally, the bioproduction of natural phenethyl acetate, phenylacetic acid, ethyl phenylacetate, and phenethyl phenylacetate from renewable feedstocks was developed, providing a green and sustainable method for producing these aroma chemicals (Sekar et al., 2022).

Ester Synthesis and Analysis

- Various methods for producing esters, which are used as solvents, fragrances, flavors, and precursors in industries, were studied, with particular emphasis on biocatalysts providing opportunities for reactions under milder conditions leading to better quality products (Yadav & Trivedi, 2003). The analysis of compounds like 2-Acetyl-hexanoic acid ethyl ester, which finds widespread use as anesthetics, spices, medicine, etc., was performed using gas chromatograph-mass spectrometry, revealing the presence of different compounds in the reaction liquid (Ming, 2007).

Microbial Production and Biosynthesis

- Perspectives for the microbial production of ethyl acetate, a short-chain ester used extensively in the food, beverage, and solvent areas, were discussed. The microbial conversion of biomass-derived sugars into ethyl acetate is considered a sustainable alternative to current unsustainable and energy-intensive processes (Zhang et al., 2020). Additionally, the expansion of whole-cell biocatalysis capabilities was engineered in Escherichia coli to produce various esters, highlighting the vast potential for producing small to medium volatile esters used across numerous industries (Rodriguez et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 2-[(1R)-1-phenylethyl]iminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFZIBNRJPBOBX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C=N[C@H](C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.